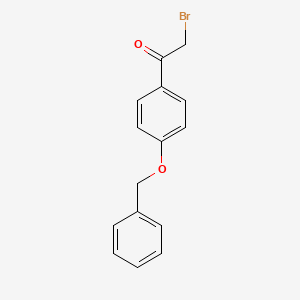

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCKPXQFYWNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441559 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-67-5 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-(4-(benzyloxy)phenyl)-2-bromoethanone?

An In-depth Technical Guide on 1-(4-(benzyloxy)phenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. It is intended for an audience with a technical background in chemistry and pharmacology, such as researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Bromo-1-[4-(phenylmethoxy)phenyl]ethanone and 4-(Benzyloxy)phenacyl bromide, is a key intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4254-67-5 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |

| Molecular Weight | 305.17 g/mol | [1] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Melting Point | 86-89°C | N/A |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | N/A |

| Storage | 2-8°C Refrigerator or -20°C Freezer, Under inert atmosphere | [1] |

| Stability | Moisture Sensitive | N/A |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38(m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H) |

| ¹³C NMR | (100 MHz, CDCl₃) δ 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, 4-benzyloxyacetophenone.

Experimental Protocol: Synthesis of this compound[2]

-

Materials:

-

4-benzyloxyacetophenone (4.0 g)

-

1,4-dioxane (20 ml)

-

Tetrahydrofuran (20 ml)

-

Anhydrous aluminum chloride (0.1 g)

-

Bromine (3.1 g)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Benzene/n-hexane (1:1) as eluent

-

-

Procedure:

-

Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.

-

Add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine to the solution under ice cooling and stirring.

-

Continue stirring for 5 hours under ice cooling.

-

Concentrate the reaction solution to a solid residue.

-

Add water and chloroform to the residue to perform a liquid-liquid extraction.

-

Separate the chloroform layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried chloroform layer to a solid.

-

Purify the solid by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent.

-

The final product obtained is 4.1 g of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.[2]

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutical-related compounds. Notably, it is a precursor to Ractopamine Dimer Ether Dihydrochloride, which is an impurity of Ractopamine.[1] Ractopamine is a β-adrenergic agonist used as a repartitioning agent in animal feed to increase lean muscle mass.[1][3]

Caption: Role of the compound as a chemical intermediate.

Associated Signaling Pathway: β-Adrenergic Signaling

Given its role as a precursor to a Ractopamine-related compound, understanding the β-adrenergic signaling pathway is crucial for contextualizing its application. Ractopamine functions as a β-adrenergic agonist, redirecting nutrients from fat deposition towards muscle growth.[4]

The general mechanism of β-adrenergic receptor signaling is as follows:

-

A β-agonist, such as Ractopamine, binds to a β-adrenergic receptor on the cell surface.[4]

-

This binding activates a Gs protein, which in turn stimulates adenylyl cyclase.[5][6]

-

Increased cAMP levels activate Protein Kinase A (PKA).[7]

-

PKA then phosphorylates various downstream targets, leading to physiological responses. In fat cells, this promotes lipolysis (breakdown of fat), and in muscle cells, it enhances protein synthesis, leading to muscle hypertrophy.[4][8]

Caption: Simplified β-adrenergic signaling pathway.

Safety and Handling

-

Potential Hazards:

-

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As it is moisture-sensitive, storage under an inert atmosphere is recommended.

-

This information is provided as a guide and is based on data for similar compounds. Always consult a specific and current SDS before handling this chemical.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. prepchem.com [prepchem.com]

- 3. Ractopamine [asi.k-state.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. advetresearch.com [advetresearch.com]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. fishersci.com [fishersci.com]

1-(4-(benzyloxy)phenyl)-2-bromoethanone CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, structure, physicochemical properties, synthesis protocols, and its application in drug development, with a focus on providing actionable information for professionals in the field.

Chemical Identity and Structure

CAS Number: 4254-67-5[1]

Chemical Name: this compound[1]

Synonyms: 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone, 4-(Benzyloxy)phenacyl bromide, 2-Bromo-4'-(benzyloxy)acetophenone[1]

Molecular Formula: C₁₅H₁₃BrO₂[2]

Molecular Weight: 305.17 g/mol [2]

Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Melting Point | 86-89°C | [3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [3] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ: 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38 (m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H).[4]

-

¹³C NMR (100 MHz, CDCl₃) δ: 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-benzyloxyacetophenone.[5]

Materials:

-

4-benzyloxyacetophenone

-

1,4-Dioxane

-

Tetrahydrofuran (THF)

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Benzene

-

n-Hexane

-

Silica gel

Procedure:

-

Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.[5]

-

Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine to the solution.[5]

-

Continue stirring for 5 hours under ice cooling.[5]

-

Concentrate the reaction solution to a solid residue.[5]

-

To the residue, add water and chloroform to separate the liquid layers.[5]

-

Dry the chloroform layer over anhydrous sodium sulfate and then concentrate to a solid.[5]

-

Purify the solid by silica gel column chromatography using a 1:1 mixture of benzene and n-hexane as the eluent to obtain this compound.[5]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably β-adrenergic agonists.

Intermediate in the Synthesis of Ractopamine

This compound serves as an intermediate in the synthesis of Ractopamine.[1] Ractopamine is a β-adrenergic agonist used as a feed additive to promote leanness in livestock.[1] The synthesis involves the reaction of this compound with an appropriate amine, followed by subsequent debenzylation and other functional group manipulations.

Workflow and Logical Relationships

The synthesis of this compound is a key step in the production of more complex molecules. The following diagram illustrates the synthetic workflow.

Caption: Synthetic pathway from 4-benzyloxyacetophenone to a β-adrenergic agonist.

As illustrated, this compound is a pivotal intermediate, enabling the construction of more complex pharmacologically active molecules. Its purity and correct characterization are therefore essential for the successful synthesis of the final drug product.

References

Physical and chemical properties of 4-benzyloxyphenacyl bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides an in-depth look at the physical and chemical properties of 4-benzyloxyphenacyl bromide, a key building block in organic synthesis. This document outlines its characteristics, synthesis protocols, and applications, presenting data in a clear and accessible format.

Core Physical and Chemical Properties

4-Benzyloxyphenacyl bromide, also known as 2-bromo-1-(4-(benzyloxy)phenyl)ethanone, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C15H13BrO2 |

| Molecular Weight | 305.17 g/mol |

| Melting Point | 91 °C[1] |

| Boiling Point | 419.5±25.0 °C (Predicted)[1] |

| Density | 1.394±0.06 g/cm3 (Predicted)[1] |

| Appearance | White to Pale Beige Solid[1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1] |

| Stability | Moisture Sensitive[1] |

Synthesis of 4-Benzyloxyphenacyl Bromide: Experimental Protocols

The synthesis of 4-benzyloxyphenacyl bromide is most commonly achieved through the bromination of 4'-benzyloxyacetophenone. Below are two detailed experimental protocols for this reaction.

Protocol 1: Bromination using Phenyltrimethylammonium Tribromide

This method utilizes phenyltrimethylammonium tribromide as the brominating agent in a tetrahydrofuran solvent.

Materials:

-

1-(4-(benzyloxy)phenyl)ethanone (16.1 g, 71.2 mmol)

-

Tetrahydrofuran (THF) (350 mL)

-

Phenyltrimethylammonium tribromide (29.4 g, 78 mmol)

-

Isopropanol

Procedure:

-

Dissolve 1-(4-(benzyloxy)phenyl)ethanone in 200 mL of tetrahydrofuran in a suitable flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve phenyltrimethylammonium tribromide in 150 mL of tetrahydrofuran.

-

Slowly add the phenyltrimethylammonium tribromide solution dropwise to the cooled solution of 1-(4-(benzyloxy)phenyl)ethanone.

-

After the addition is complete, filter the reaction mixture to remove any insoluble material.

-

Wash the filtered solid with a small amount of tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

Purify the resulting oil by recrystallization from isopropanol to yield 2-bromo-4'-benzyloxyacetophenone. The expected yield is approximately 17.99 g (83%).[2]

Protocol 2: Bromination using Bromine in Methanol

This protocol employs liquid bromine in the presence of hydrochloric acid.

Materials:

-

4-Benzyloxyacetophenone

-

Methanol

-

Bromine

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 4-benzyloxyacetophenone in methanol.

-

Add concentrated hydrochloric acid to the solution.

-

Cool the mixture to 0–5 °C.

-

Slowly add bromine to the reaction mixture while maintaining the temperature between 0–5 °C for 1 hour.

-

Allow the reaction to proceed at room temperature for an additional hour.

-

The expected yield of 4-(benzyloxy)-phenacyl bromide from this method is approximately 90%.[1][2]

Experimental Workflow and Logical Relationships

To visualize the synthesis process and the connection between the compound's properties and its uses, the following diagrams are provided.

Caption: General experimental workflow for the synthesis of 4-benzyloxyphenacyl bromide.

Caption: Logical relationships between properties and applications of 4-benzyloxyphenacyl bromide.

Applications in Research and Development

4-Benzyloxyphenacyl bromide serves as a crucial intermediate in various synthetic pathways. Its primary application lies in its role as a precursor for more complex molecules. For instance, it is an intermediate in the synthesis of Ractopamine Dimer Ether Dihydrochloride, which is an impurity of Ractopamine.[1][2] Ractopamine is a β-adrenergic agonist.[1][2] The reactivity of the α-bromo ketone functional group makes it a valuable reagent for introducing the benzyloxyphenacyl moiety into other molecules through alkylation reactions.

Safety and Handling

As with any reactive bromide compound, proper safety precautions must be observed when handling 4-benzyloxyphenacyl bromide. It is classified as a substance that can cause skin and serious eye irritation.[3][4] Inhalation may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It is also noted to be a lachrymator, a substance that can cause tearing. In case of fire, use CO2, dry chemical, or foam to extinguish.[3] Store the compound under an inert gas like nitrogen or argon at 2-8°C, as it is sensitive to moisture.[1]

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-(benzyloxy)phenyl)-2-bromoethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The guide details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format. Additionally, it includes visualizations of the molecular structure and the experimental workflow to aid in understanding.

Molecular Structure and Atom Numbering

The structure of this compound with the numbering scheme used for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.98 | d | 8.8 | 2H | H2', H6' |

| 7.45–7.38 | m | - | 5H | H2'', H3'', H4'', H5'', H6'' |

| 7.04 | d | 8.8 | 2H | H3', H5' |

| 5.15 | s | - | 2H | -OCH₂Ph |

| 4.41 | s | - | 2H | -COCH₂Br |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 189.9 | C=O |

| 163.2 | C4' |

| 135.9 | C1'' |

| 131.3 | C2', C6' |

| 128.7 | C3'', C5'' |

| 128.3 | C4'' |

| 127.5 | C2'', C6'' |

| 127.0 | C1' |

| 114.8 | C3', C5' |

| 70.2 | -OCH₂Ph |

| 30.7 | -COCH₂Br |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

-

Solvent Addition: The weighed sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.

-

Filtration (Optional): If the solution is not clear, it is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Acquisition Time: Around 3-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is used between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal.

-

Spectral Width: Typically set to 200-240 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Experimental Workflow

The general workflow for obtaining and analyzing NMR data is illustrated in the following diagram.

Caption: General experimental workflow for NMR analysis.

This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for this compound, which can be a valuable resource for researchers in the field of synthetic and medicinal chemistry.

An In-depth Technical Guide to 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its versatile reactivity, stemming from the presence of an α-bromoketone moiety and a benzyloxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed synthetic protocols, and advanced analytical characterization. Furthermore, it explores its role as a crucial building block in the synthesis of pharmaceutical agents and discusses the potential biological activities and associated signaling pathways of molecules derived from this scaffold.

Physicochemical Properties

The fundamental physicochemical properties of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic transformations. Data for closely related analogs are also provided for comparative analysis.

| Property | Value for 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone | Value for Analogs |

| Molecular Formula | C₁₅H₁₃BrO₂ | C₁₅H₁₂BrNO₄ (nitro analog)[1] |

| Molecular Weight | 305.17 g/mol | 350.16 g/mol (nitro analog)[1] |

| Appearance | Off-White to Pale Beige Solid | Pale yellow to cream coloured crystalline powder (nitro analog)[1] |

| Melting Point | Not explicitly reported; 135-137 °C (nitro analog)[1] | 48-49 °C (2-bromo-1-phenylethanone)[2] |

| Boiling Point | Not explicitly reported; 465.2°C at 760 mmHg (predicted for nitro analog)[1] | - |

| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water (nitro analog)[1] | - |

| CAS Number | 4254-67-5 | 43229-01-2 (nitro analog)[1] |

Synthesis

The synthesis of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is typically achieved through the bromination of its precursor, 1-(4-(phenylmethoxy)phenyl)ethanone (also known as 4-benzyloxyacetophenone). Several brominating agents can be employed for this α-bromination reaction.

General Synthetic Workflow

The overall synthetic process involves the bromination of the α-carbon of the ketone, leading to the desired product.

Caption: General workflow for the synthesis of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone.

Detailed Experimental Protocol

This protocol is a composite of established methods for the synthesis of α-bromo ketones.

Materials:

-

1-(4-(phenylmethoxy)phenyl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (e.g., benzoyl peroxide - optional, for radical initiation with NBS)

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 1-(4-(phenylmethoxy)phenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Brominating Agent:

-

Using N-Bromosuccinimide (NBS): Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution. The reaction can be initiated by heating to reflux or by photochemical means.

-

Using Bromine (Br₂): Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone.

Spectroscopic Data

| Spectroscopic Technique | Key Data for 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone and Analogs |

| ¹H NMR (CDCl₃) | Analog (2-bromo-1-(4-methoxyphenyl)ethanone): δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H)[3][4]. For the target compound, the benzylic protons (OCH₂Ph) would appear as a singlet around δ 5.1 ppm, and the phenyl protons of the benzyl group would appear in the aromatic region. |

| ¹³C NMR (CDCl₃) | Analog (2-bromo-1-(4-methoxyphenyl)ethanone): δ 189.54, 162.84, 132.16, 127.74, 113.15, 56.44, 30.18[2]. For the target compound, additional signals for the benzyloxy group would be expected. |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for α-bromoketones: Strong C=O stretching vibration around 1680-1700 cm⁻¹. C-Br stretching vibration around 600-700 cm⁻¹. Aromatic C-H and C=C stretching vibrations. C-O-C stretching vibrations for the ether linkage. |

| Mass Spectrometry (EI) | Expected Fragmentation: The molecular ion peak (M⁺) should be observable. A prominent fragment would be the loss of the bromine atom (M-Br)⁺. Another key fragmentation would be the cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the [M-CH₂Br]⁺ ion (benzyloxybenzoyl cation). Further fragmentation of the aromatic rings would also be observed. |

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be recorded as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z) to identify the molecular ion and characteristic fragment ions.

Applications in Drug Development

2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. The α-bromoketone functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, thereby enabling the construction of more complex molecular architectures.

Intermediate in API Synthesis

A notable application of a closely related analog, 2-bromo-1-(3-nitro-4-(phenylmethoxy)phenyl)ethanone, is in the synthesis of Formoterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[5] This highlights the importance of this class of compounds as key building blocks for active pharmaceutical ingredients (APIs).

Precursor for Bioactive Molecules

The reactive nature of the α-bromoketone makes it a versatile starting material for the synthesis of various heterocyclic compounds and other molecules with potential biological activities. For instance, it can be used to synthesize substituted imidazoles, thiazoles, and other scaffolds that are prevalent in medicinal chemistry.

Biological Activity and Signaling Pathways

While specific biological studies on 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone are limited in the public domain, the α-bromoketone moiety is known to be a reactive functional group that can interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the inhibition of enzymes and the modulation of signaling pathways.

Potential as Enzyme Inhibitors

Compounds containing the α-haloketone structural motif have been identified as inhibitors of various enzymes, including protein kinases. The electrophilic carbon of the α-bromoketone can form a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.

Representative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a general mechanism by which an α-bromoketone-containing compound could inhibit a protein kinase, a class of enzymes crucial in cellular signaling.

References

Synonyms for 1-(4-(benzyloxy)phenyl)-2-bromoethanone

An In-depth Technical Guide to 1-(4-(benzyloxy)phenyl)-2-bromoethanone for Researchers and Drug Development Professionals

Introduction

This compound is an alpha-brominated ketone derivative of acetophenone. It is a versatile bifunctional compound, featuring a reactive bromine atom susceptible to nucleophilic substitution and a ketone group that can undergo various chemical transformations. Primarily, this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Notably, it serves as a precursor in the production of Ractopamine, a β-adrenergic agonist used as a feed additive to promote leanness in livestock[1]. Recent findings also suggest potential biological activities, including enzyme inhibition, which are of interest to the drug development community[2]. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed synthesis protocols, and potential biological relevance.

Synonyms and Alternative Names

The compound this compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below:

-

1-(4-(Benzyloxy)phenyl)-2-bromoethan-1-one

-

2-Bromo-1-(4-(benzyloxy)phenyl)ethanone

-

2-Bromo-1-[4-(phenylmethoxy)phenyl]ethanone

-

4'-(Benzyloxy)-2-bromoacetophenone

-

4-(Benzyloxy)phenacyl bromide

-

p-(Benzyloxy)-α-bromoacetophenone

-

Ethanone, 2-bromo-1-[4-(phenylmethoxy)phenyl]-

-

Acetophenone, 4′-(benzyloxy)-2-bromo-

-

1-(Benzyloxy)-4-(bromoacetyl)benzene

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

General Properties

| Property | Value | Reference |

| CAS Number | 4254-67-5 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |

| Molecular Weight | 305.17 g/mol | [1] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Melting Point | 81-82 °C | |

| Solubility | Soluble in Chloroform and DMSO | |

| Storage | 2-8°C Refrigerator, moisture sensitive | [1] |

Spectroscopic Data

The following table summarizes the Nuclear Magnetic Resonance (NMR) data for the compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.98 | d | 8.8 | 2H, Ar-H | [3] |

| 7.45–7.38 | m | 5H, Ar-H (benzyl) | [3] | |||

| 7.04 | d | 8.8 | 2H, Ar-H | [3] | ||

| 5.15 | s | 2H, -OCH₂- | [3] | |||

| 4.41 | s | 2H, -COCH₂Br | [3] | |||

| ¹³C NMR | CDCl₃ | 189.9 | C=O | [3] | ||

| 163.2 | C-O (ether) | [3] | ||||

| 135.9 | Ar-C (benzyl) | [3] | ||||

| 131.3 | Ar-CH | [3] | ||||

| 128.7 | Ar-CH (benzyl) | [3] | ||||

| 128.3 | Ar-CH (benzyl) | [3] | ||||

| 127.5 | Ar-CH (benzyl) | [3] | ||||

| 127.0 | Ar-C | [3] | ||||

| 114.8 | Ar-CH | [3] | ||||

| 70.2 | -OCH₂- | [3] | ||||

| 30.7 | -COCH₂Br | [3] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. The synthesis typically involves the bromination of a precursor, 4'-benzyloxyacetophenone.

Synthesis of 4'-Benzyloxyacetophenone (Precursor)

A common method for the synthesis of 4'-benzyloxyacetophenone involves the Williamson ether synthesis from 4'-hydroxyacetophenone and benzyl bromide.

Materials:

-

4'-Hydroxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4'-hydroxyacetophenone (1.0 eq), benzyl bromide (1.5 eq), and potassium carbonate (2.0 eq) in acetone is prepared in a round-bottom flask.

-

The reaction mixture is heated at reflux under a nitrogen atmosphere for 3 hours.

-

The acetone is then removed by rotary evaporation.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with water, followed by saturated sodium chloride solution, and then dried over magnesium sulfate.

-

The solvent is evaporated in-vacuo to yield the crude product, which can be further purified by column chromatography over silica gel.

Synthesis of this compound

Two effective methods for the bromination of 4'-benzyloxyacetophenone are detailed below.

Method 1: Bromination in Chloroform

Materials:

-

4'-Benzyloxyacetophenone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Aqueous solution of sodium sulfate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetone

-

Diisopropyl ether

Procedure:

-

4'-Benzyloxyacetophenone (55.0 g) is stirred in chloroform (500 ml) in a reaction vessel.

-

Bromine (13.0 ml) is added dropwise to the solution at room temperature over 30 minutes.

-

The mixture is stirred for an additional 10 minutes.

-

The reaction mixture is then washed sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.

-

The organic layer is dried with anhydrous sodium sulfate and then concentrated under reduced pressure.

-

The resulting crystals are recrystallized from an acetone-diisopropyl ether mixture to yield 4'-benzyloxy-2-bromoacetophenone (25.7 g, 34.6% yield) with a melting point of 81-82°C.

Method 2: Bromination in a Dioxane/THF Mixture

Materials:

-

4-Benzyloxyacetophenone

-

1,4-Dioxane

-

Tetrahydrofuran (THF)

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Benzene

-

n-Hexane

Procedure:

-

Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.

-

Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine.

-

Continue stirring the mixture for 5 hours under ice cooling.

-

Concentrate the reaction solution to a solid residue.

-

Add water and chloroform to the residue to separate the liquid layers.

-

Dry the chloroform layer over anhydrous sodium sulfate and concentrate to a solid.

-

Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to obtain 4.1 g of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, there is emerging evidence of its potential biological activities.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), with a particular focus on MAO-B[2]. MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine. The inhibition of MAO-B can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The α-bromo-ketone functionality of the molecule can potentially act as an irreversible inhibitor by alkylating a nucleophilic residue in the active site of the enzyme.

Modulation of Oxidative Stress

The compound has also been implicated in the modulation of oxidative stress[2]. The precise mechanism for this is not yet fully elucidated but may be linked to its interaction with cellular redox systems.

Conceptual Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the conceptual pathway of MAO-B inhibition by this compound and its potential downstream effects.

Caption: Conceptual pathway of MAO-B inhibition.

Experimental Workflow Visualization

The synthesis of this compound from 4'-hydroxyacetophenone is a two-step process that can be visualized as a clear experimental workflow.

Caption: Two-step synthesis workflow diagram.

Conclusion

This compound is a valuable synthetic intermediate with well-established protocols for its preparation. While its primary application has been in the synthesis of pharmaceuticals like Ractopamine, emerging research into its potential as an enzyme inhibitor, particularly of MAO-B, opens up new avenues for its application in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

Potential Research Frontiers for Benzyloxy-Substituted Phenacyl Bromides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy-substituted phenacyl bromides represent a versatile class of organic compounds with significant, yet not fully exploited, potential in medicinal chemistry and materials science. Their inherent reactivity as bifunctional molecules, possessing both a nucleophile-attracting α-bromo ketone moiety and a modifiable benzyloxy group, makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The phenacyl bromide core is a well-established building block in organic synthesis, frequently employed in the construction of diverse heterocyclic systems. The introduction of a benzyloxy substituent offers a strategic avenue to modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity and biological activity. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of benzyloxy-substituted phenacyl bromides, with a focus on identifying promising areas for future investigation.

Core Concepts: Synthesis and Reactivity

The synthesis of benzyloxy-substituted phenacyl bromides typically proceeds through a two-step sequence: benzylation of a corresponding hydroxyacetophenone followed by α-bromination of the resulting benzyloxyacetophenone.

Synthesis of Benzyloxy-Substituted Acetophenones

The crucial first step involves the Williamson ether synthesis, where a hydroxyacetophenone is treated with a benzyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields.

Table 1: Synthesis of Benzyloxy-Substituted Acetophenones

| Position of Benzyloxy Group | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4- (para) | 4-Hydroxyacetophenone | Benzyl bromide, K₂CO₃, acetone, reflux | Not specified | [1] |

| 2- (ortho) | 2-Hydroxy-5-methylacetophenone | Benzyl chloride, KOH, tetraethylammonium iodide, acetonitrile, reflux | Not specified | [2] |

| 3- (meta) | 3-Hydroxyacetophenone | Benzyl chloride, K₂CO₃, acetone, reflux | 86 | [3] |

Experimental Protocol: Synthesis of 4'-(Benzyloxy)-acetophenone [1]

-

A mixture of 13.6 g of 4-hydroxyacetophenone, 17.1 g of benzyl bromide, and 27.6 g of potassium carbonate in 200 ml of acetone is refluxed for 7 hours.

-

The reaction mixture is then cooled and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting oil is distilled via Kugelrohr at 130°-140° C and 0.1 mm Hg.

-

The distilled oil is dissolved in acetone and concentrated to yield the product as a white solid.

α-Bromination of Benzyloxy-Substituted Acetophenones

The second step involves the selective bromination at the α-carbon of the acetyl group. This reaction is typically achieved using elemental bromine in a suitable solvent, often with a catalyst.

Table 2: α-Bromination of Benzyloxy-Substituted Acetophenones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4'-Benzyloxyacetophenone | Bromine, chloroform, room temperature | 4'-Benzyloxy-2-bromoacetophenone | 34.6 | |

| 4-Benzyloxyacetophenone | Bromine, 1,4-dioxane/tetrahydrofuran, AlCl₃ (cat.), ice cooling | 2-Bromo-1-(4-benzyloxy-phenyl)-ethanone | Not specified | |

| 2-Benzyloxy-5-methylacetophenone | Bromine, methanol, HCl (cat.), 0-5 °C | 2-Benzyloxy-5-methyl-α-bromoacetophenone | 89 | [2] |

| 3-Acetoxyacetophenone | Bromine, N-BUTYL ACETATE, 20 °C | α-Bromo-3-acetoxyacetophenone | Not specified | [4] |

Experimental Protocol: Synthesis of 4'-Benzyloxy-2-bromoacetophenone

-

To a stirred solution of 55.0 g of 4'-benzyloxyacetophenone in 500 ml of chloroform, 13.0 ml of bromine is added dropwise at room temperature over 30 minutes.

-

The mixture is stirred for an additional 10 minutes.

-

The reaction mixture is then washed sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.

-

The organic layer is dried with anhydrous sodium sulfate and concentrated.

-

The resulting crystals are recrystallized from acetone-diisopropyl ether to give the final product.

Reactivity Considerations

The position of the benzyloxy group on the phenyl ring significantly influences the reactivity of the phenacyl bromide.

-

Ortho-Substitution: An ortho-substituent can sterically hinder the approach of a nucleophile to the α-carbon, leading to a diminished reaction rate. This is due to rotational barrier effects and repulsive interactions between the substituent and the reacting center[1][5].

-

Meta- and Para-Substitution: When the substituent is in the meta or para position, electronic effects play a more dominant role. A benzyloxy group is electron-donating through resonance, which can influence the stability of intermediates in nucleophilic substitution reactions. This allows for delocalization and stabilization of the reacting center[1][5].

Figure 1: Influence of Substituent Position on Reactivity. Ortho-substitution leads to steric hindrance, while meta- and para-substitutions are dominated by electronic effects.

Potential Research Area 1: Medicinal Chemistry - Anticancer Drug Discovery

A significant and promising research avenue for benzyloxy-substituted phenacyl bromides lies in the development of novel anticancer agents. The general structure allows for facile modification of both the benzyloxy and the phenacyl moieties, enabling the exploration of structure-activity relationships (SAR).

Inhibition of Tubulin Polymerization

Several classes of compounds containing benzyloxy moieties have been shown to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for cancer chemotherapy. While direct studies on benzyloxy-substituted phenacyl bromides as tubulin inhibitors are scarce, related structures suggest their potential. For instance, benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells[6].

Potential Research Workflow:

-

Synthesis: Synthesize a library of benzyloxy-substituted phenacyl bromides with variations in the position of the benzyloxy group and substitutions on both the benzyl and phenyl rings.

-

In vitro Screening: Evaluate the cytotoxicity of the synthesized compounds against a panel of cancer cell lines (e.g., HL-60, MCF-7, HCT-116) using the MTT assay.

-

Mechanism of Action Studies: For active compounds, investigate their effect on tubulin polymerization. Further studies could include cell cycle analysis by flow cytometry to determine the phase of cell cycle arrest.

Figure 2: Workflow for Investigating Anticancer Activity. A systematic approach from synthesis to mechanistic studies to evaluate the potential of new compounds.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzyloxy-containing compounds have been investigated as kinase inhibitors. For example, certain benzylphosphonic acids act as tyrosine kinase inhibitors[7]. The phenacyl bromide scaffold can be used to synthesize heterocyclic compounds that may act as kinase inhibitors.

Signaling Pathway of Interest: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.

Figure 3: PI3K/Akt/mTOR Signaling Pathway. A potential target for anticancer drugs derived from benzyloxy-substituted phenacyl bromides.

Experimental Protocol: MTT Assay for Cell Viability [8]

-

Plate cells in a 96-well plate and incubate for the desired period of exposure to the test compounds.

-

Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.

-

Incubate for 1 to 4 hours at 37°C.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Mix to ensure complete solubilization and measure the absorbance at 570 nm.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3]

-

Harvest and fix cells with cold 70% ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Research Area 2: Materials Science

The unique chemical structure of benzyloxy-substituted phenacyl bromides also suggests their potential application in materials science, an area that remains largely unexplored.

Synthesis of Functional Polymers

The benzylic C-Br bond in phenacyl bromides can potentially be used to initiate controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to synthesize polymers with a benzyloxy-phenacyl end-group. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected post-polymerization to yield a phenol-terminated polymer. Such functional polymers have applications in drug delivery, surface modification, and as building blocks for more complex polymer architectures[9].

Potential Research Workflow:

-

Initiator Synthesis: Use a benzyloxy-substituted phenacyl bromide as an initiator for the ATRP of various monomers (e.g., styrene, acrylates).

-

Polymer Characterization: Characterize the resulting polymers for their molecular weight, polydispersity, and end-group fidelity.

-

Deprotection and Functionalization: Cleave the benzyl ether to unmask the phenolic hydroxyl group.

-

Application Exploration: Investigate the properties and potential applications of the resulting phenol-functionalized polymers.

Figure 4: Synthesis of Functional Polymers. A proposed route to novel materials using benzyloxy-substituted phenacyl bromides as ATRP initiators.

Development of Photoresists in Lithography

Phenacyl groups are known for their photochemical reactivity and have been explored as photoremovable protecting groups. This property could be harnessed in the design of novel photoresists for lithography. The benzyloxy substituent could be used to tune the absorption properties and reactivity of the photoresist material. Upon exposure to light of a specific wavelength, the phenacyl moiety could undergo a photochemical reaction, leading to a change in solubility and allowing for the creation of patterned structures. While the direct use of benzyloxy-substituted phenacyl bromides in photoresists is not well-documented, the fundamental properties of the scaffold suggest this as a viable area for exploratory research[10].

Conclusion

Benzyloxy-substituted phenacyl bromides are a class of compounds with considerable untapped potential. Their straightforward synthesis and tunable reactivity make them ideal candidates for systematic investigation in both medicinal chemistry and materials science. Future research focused on the design and synthesis of diverse libraries of these compounds, coupled with rigorous biological and materials characterization, is likely to uncover novel applications and lead to the development of new therapeutic agents and advanced functional materials. The research avenues outlined in this guide provide a starting point for unlocking the full potential of this versatile chemical scaffold.

References

- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. 3-Benzyloxy acetophenone | 34068-01-4 [chemicalbook.com]

- 4. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-BENZYLOXYBENZYL BROMIDE | CAS: 1700-31-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists | MDPI [mdpi.com]

The Chemistry of α-Bromo Ketones: A Technical Guide for Advanced Synthesis

Introduction: α-Bromo ketones are a pivotal class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally versatile intermediates in synthetic organic chemistry. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, rendering the bromine atom an excellent leaving group in nucleophilic substitution reactions and facilitating a range of other important transformations. This reactivity profile has established α-bromo ketones as indispensable building blocks in the synthesis of complex molecules, heterocycles, and as functional probes and covalent inhibitors in chemical biology and drug development.

Synthesis of α-Bromo Ketones

The most common and direct method for synthesizing α-bromo ketones is through the electrophilic bromination of a ketone. This reaction typically proceeds through an enol or enolate intermediate and can be catalyzed by either acid or base. Acid-catalyzed bromination is often preferred as it can be more selective and avoids the side reactions associated with base-promoted polybromination and decomposition.

Table 1: Synthesis of Representative α-Bromo Ketones

| Starting Ketone | Brominating Agent | Catalyst / Conditions | Solvent | Product | Yield (%) | Reference |

| Acetophenone | Bromine (Br₂) | Acetic Acid (catalyst) | Acetic Acid | 2-Bromoacetophenone | 72-75% | |

| Propiophenone | N-Bromosuccinimide (NBS) | Amberlyst-15 | Dichloromethane | 2-Bromopropiophenone | 95% | |

| Cyclohexanone | Phenyltrimethylammonium tribromide | Tetrahydrofuran | Tetrahydrofuran | 2-Bromocyclohexanone | 81-87% | |

| 4-Methylacetophenone | Copper(II) Bromide (CuBr₂) | Reflux | Ethyl Acetate / Chloroform | 2-Bromo-1-(4-methylphenyl)ethanone | 69-72% |

Experimental Protocol: Acid-Catalyzed Bromination of Acetophenone

This protocol describes the synthesis of 2-bromoacetophenone (phenacyl bromide) from acetophenone using bromine in acetic acid.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Ice-water bath

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

A solution of 41.6 g (0.347 mole) of acetophenone in 150 mL of glacial acetic acid is prepared in a flask equipped with a stirrer and a dropping funnel.

-

The flask is cooled in an ice-water bath.

-

While stirring vigorously, 55.4 g (17.8 mL, 0.347 mole) of bromine is added dropwise at a rate that maintains the reaction temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

-

The mixture is then slowly poured into 1 L of ice-water with stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water.

-

The crude product is dissolved in a suitable solvent like ether, washed with a 5% sodium bicarbonate solution to remove excess acid, and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is recrystallized from ethanol to yield pure 2-bromoacetophenone.

Key Reactions and Transformations

The dual reactivity of the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group makes α-bromo ketones highly valuable in constructing more complex molecular architectures.

Nucleophilic Substitution Reactions

The C-Br bond in α-bromo ketones is highly susceptible to SN2 attack by a wide variety of nucleophiles. This provides a straightforward route to a diverse range of functionalized ketones.

The Biological Significance of Acetophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Acetophenone derivatives, a versatile class of naturally occurring and synthetic organic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Characterized by an acetyl group appended to a phenyl ring, these compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of acetophenone derivatives, including their antimicrobial, antioxidant, anti-inflammatory, and antitumor effects. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and an elucidation of the underlying signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction

Acetophenones are a class of phenolic compounds found in over 24 plant families and also in fungi.[1][2] Their diverse biological activities are largely influenced by the nature and position of substituents on the phenyl ring.[3] This structural versatility has made them attractive starting points for the synthesis of novel therapeutic agents. For instance, naturally occurring acetophenones like paeonol and apocynin have well-documented anti-inflammatory properties with minimal side effects.[2][4] The acetophenone core has also been identified as an effective mimic for the KAc residue, leading to the development of potent BRD4 inhibitors.[5] This guide will systematically review the key biological activities of acetophenone derivatives, providing quantitative data and methodological insights to facilitate further research and development in this promising area.

Biological Activities of Acetophenone Derivatives

Acetophenone derivatives have demonstrated a wide array of pharmacological effects, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Antimicrobial Activity

Derivatives of acetophenone have been evaluated for their efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The antimicrobial properties are often attributed to the presence of specific functional groups on the acetophenone scaffold.[3] For example, studies have shown that 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones are among the most active antibacterial agents.[6]

Antioxidant Activity

The antioxidant potential of acetophenone derivatives is a well-documented phenomenon, primarily attributed to their ability to scavenge free radicals.[3][8] The presence of hydroxyl groups on the aromatic ring generally enhances this activity.[3] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly employed to quantify this antioxidant capacity.[8] For instance, 2,4-dihydroxyacetophenone benzoylhydrazone has been identified as a potent radical scavenger.[3]

Anti-inflammatory Activity

Several acetophenone derivatives exhibit significant anti-inflammatory properties.[2][9] Natural compounds like paeonol and apocynin are known for their anti-inflammatory traits.[2] Synthetic derivatives have also been developed as non-ulcerogenic anti-inflammatory agents, with some showing activity comparable to standard drugs like rofecoxib and indomethacin.[10] The carrageenan-induced mouse paw edema test is a common in vivo model used to evaluate this activity.[9]

Antitumor and Cytotoxic Activity

The cytotoxic effects of acetophenones against various cancer cell lines have been extensively investigated, with some derivatives showing promising anticancer potential.[1][11][12] For example, racemic acronyculatin I has displayed potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, an assay for anti-tumor-promoting activity, with an IC50 value of 7.3 μM.[11][13] Chalcone-based 4-nitroacetophenone derivatives have also been identified as potent anti-cancer agents targeting the EGFR-TKD.[12] The mechanism of action for some of these derivatives involves the inhibition of the proteasome, a key regulator of cellular protein degradation.[14]

Enzyme Inhibition

Acetophenone derivatives have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[15][16] Monosubstituted acetophenone thiosemicarbazones are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[15] Other derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B), α-glucosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE).[16]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various acetophenone derivatives, facilitating a comparative analysis of their potency.

Table 1: Antimicrobial Activity of Acetophenone Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| 4-Methylacetophenone | Bacillus subtilis | MIC | Active | [6] |

| 2-Hydroxyacetophenone | Staphylococcus aureus | MIC | Active | [6] |

| 3-Bromoacetophenone | Salmonella typhi | MIC | Active | [6] |

| 4-Ethoxyacetophenone | Enterobacter aerogenes | MIC | Active | [6] |

| 3-Nitroacetophenone | Proteus vulgaris | MIC | Active | [6] |

| 4-Nitroacetophenone | Various bacteria | MIC | Active | [6] |

| Hydroxyacetophenone Derivative 4 | E. coli | Zone of Inhibition | 16 mm | [7] |

| Hydroxyacetophenone Derivative 4 | K. pneumoniae | Zone of Inhibition | 18 mm | [7] |

| Hydroxyacetophenone Derivative 5 | E. coli | Zone of Inhibition | 15 mm | [7] |

Note: "Active" indicates that the compound was among the most active in the study, but a specific MIC value was not provided in the abstract.

Table 2: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)

| Compound/Derivative | IC50 (µM) | Reference |

| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger | [3] |

| Unsubstituted acetophenone benzoylhydrazone (5a) | Superior in FRAP assay | [8] |

| 2,4-dihydroxyacetophenone analogue (5g) | Most potent in DPPH method | [8] |

Table 3: Anti-inflammatory Activity of Acetophenone Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Tremetone (7) | Carrageenan-induced mouse paw edema | Extremely anti-inflammatory | [9] |

| Non-benzofuran acetophenones 5 and 6 | Carrageenan-induced mouse paw edema | Significant response | [9] |

| 3-alkoxy-4-methanesulfonamido acetophenone (4a, 4c, 4d) | Carrageenan-induced rat paw edema | Comparable to rofecoxib and indomethacin | [10] |

| Acetophenone semicarbazone (ASC) | Carrageenan-induced mice paw edema | Potent anti-inflammatory | [17][18] |

| Benzophenone semicarbazone (BSC) | Carrageenan-induced mice paw edema | Potent anti-inflammatory | [17][18] |

Table 4: Antitumor and Cytotoxic Activity of Acetophenone Derivatives

| Compound/Derivative | Cell Line/Assay | IC50 (µM) | Reference |

| Racemic acronyculatin I (1) | EBV-EA activation | 7.3 | [11][13] |

| Chalcone-based 4-Nitroacetophenone (NCH-2) | H1299 | 4.5-11.4 | [12] |

| Chalcone-based 4-Nitroacetophenone (NCH-4) | MCF-7 | 4.3-15.7 | [12] |

| Chalcone-based 4-Nitroacetophenone (NCH-10) | HepG2 | 2.7-4.1 | [12] |

| Meliquercifolin A (43) and B (44) | HeLa | Not specified, but showed cytotoxic activity | [1] |

Table 5: Enzyme Inhibitory Activity of Acetophenone Derivatives

| Compound/Derivative | Enzyme | IC50/Ki | Reference |

| 1-(2-hydroxyphenyl)ethan-1-one fragment | BRD4 | 8.9 µM | [5] |

| Optimized BRD4 inhibitor 9 | BRD4 | 0.18 µM | [5] |

| Monosubstituted acetophenone thiosemicarbazones (5, 6, 8, 9) | Tyrosinase | < 1 µM | [15] |

| Compound 1j | MAO-B | 12.9 nM | [16] |

| Compound 2e | MAO-B | 11.7 nM | [16] |

| Benzonate derivative 7u | α-glucosidase | 1.68 µM | [19] |

| Acetophenone derivatives 1-6 | α-glycosidase | Ki: 167.98 - 304.36 µM | [20] |

| Acetophenone derivatives 1-6 | hCA I | Ki: 555.76 - 1043.66 µM | [20] |

| Acetophenone derivatives 1-6 | hCA II | Ki: 598.63 - 945.76 µM | [20] |

| Acetophenone derivatives 1-6 | AChE | Ki: 71.34 - 143.75 µM | [20] |

| Acetophenone derivatives 1-6 | Tyrosinase | IC50: 73.65 - 101.13 µM | [20] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of acetophenone derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[10][19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[10] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Some acetophenone derivatives can activate this pathway, thereby enhancing the cell's antioxidant capacity.[21]

References

- 1. The extra-terminal domain drives the role of BET proteins in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 7. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. A Review of the Bromodomain and Extraterminal Domain Epigenetic Reader Proteins: Function on Virus Infection and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 10. hololifecenter.com [hololifecenter.com]

- 11. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. bosterbio.com [bosterbio.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. In vitro α-glucosidase inhibitory assay [protocols.io]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Safety and Hazard Profile of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 1-(4-(benzyloxy)phenyl)-2-bromoethanone (CAS No. 4254-67-5). Due to the limited availability of detailed toxicological data for this specific compound, this guide also incorporates information from closely related α-bromoacetophenone analogues to provide a broader understanding of the potential hazards. This information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.

Chemical Identification and Physical Properties

This compound is an organic intermediate, often utilized in the synthesis of pharmaceutical compounds.[1] It is described as an off-white to pale beige solid.[1]

| Property | Value | Reference |

| CAS Number | 4254-67-5 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |

| Molecular Weight | 305.17 g/mol | [1] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Melting Point | 86-89°C | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Hazard Classification and GHS Information

Based on available safety data sheets, this compound is classified as hazardous. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Data sourced from Crysdot LLC Safety Information.

A closely related compound, 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone , is also classified with similar hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is associated with the GHS07 pictogram and the "Warning" signal word.[3]

Toxicological Information

Due to its chemical structure as an α-bromoacetophenone, this compound is expected to be an alkylating agent. Such compounds can react with biological nucleophiles, which is the basis for their potential toxicity.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for determining the hazard classifications presented above. These would include:

-

OECD Guideline 423 for Acute Oral Toxicity.

-

OECD Guideline 404 for Acute Dermal Irritation/Corrosion.

-

OECD Guideline 405 for Acute Eye Irritation/Corrosion.

Researchers handling this compound should develop and follow detailed Standard Operating Procedures (SOPs) that incorporate the safety information provided in this guide.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[6]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of splashing, an apron and arm-length gloves should be considered.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Handling Procedures:

-

Avoid direct contact with the skin, eyes, and clothing.[8]

-

Do not breathe dust or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Transport chemicals in secondary, break-resistant containers.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9] If contact lenses are worn, they should be removed if it is safe to do so.[10]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11]

Spill and Disposal Procedures

Spill Response:

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 5.

-

For solid spills, gently cover with an inert absorbent material to avoid raising dust.

-